An In-depth Technical Guide to 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- (CAS 230615-52-8)
An In-depth Technical Guide to 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- (CAS 230615-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- (CAS 230615-52-8), a rigid, tricyclic heterocyclic compound. This document delves into its chemical and physical properties, detailed synthetic methodologies, and its evolving role in medicinal chemistry. Initially investigated as an opioid analgesic, this benzazepine derivative has emerged as a crucial intermediate and a versatile scaffold in drug discovery. Its structural significance is highlighted by its connection to the development of Varenicline, a prominent smoking cessation aid.[1][2] Furthermore, this guide explores the pharmacological landscape of the 1,5-methano-1H-3-benzazepine core, including its agonist activity at nicotinic acetylcholine receptors and the potent and selective activities of its derivatives at other central nervous system targets.[1]
Introduction and Historical Context
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-, also known as a norbenzomorphan scaffold, is a conformationally constrained molecule that has garnered significant interest in the field of medicinal chemistry.[3] Its rigid structure makes it an attractive template for the design of ligands targeting various receptors in the central nervous system.
The initial exploration of this compound in the late 1970s was driven by the search for novel opioid analgesics. However, these early studies revealed that the parent compound and its simple N-derivatives lacked significant analgesic activity in mouse models and exhibited some toxicity.[1][4]
A pivotal shift in the scientific interest surrounding this molecule occurred with the discovery of its activity as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] This discovery was a key step in the research that ultimately led to the development of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used for smoking cessation.[5] The subject compound is recognized as a key intermediate and a potential impurity in the synthesis of Varenicline.[5]
More recently, the 1,5-methano-1H-3-benzazepine scaffold has been identified as a valuable framework for developing selective ligands for other CNS targets, further underscoring its versatility in drug discovery.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- is essential for its handling, characterization, and application in synthesis. The compound is most commonly available and handled as its hydrochloride salt.
| Property | Value | Source |
| CAS Number | 230615-52-8 | ChemicalBook[6] |
| Molecular Formula | C₁₁H₁₃N | Wikipedia[1] |
| Molecular Weight | 159.23 g/mol | Wikipedia[1] |
| Appearance | Off-White to Pale Yellow Solid | Pharmaffiliates[5] |
| Form | Hydrochloride Salt | ChemicalBook[6] |
| Molecular Formula (HCl) | C₁₁H₁₄ClN | Pharmaffiliates[5] |
| Molecular Weight (HCl) | 195.69 g/mol | Pharmaffiliates[5] |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[5] |
Synthesis and Manufacturing
The synthesis of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has been approached through several distinct strategies, reflecting its importance as a synthetic intermediate. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall efficiency.
Synthesis from 2,3-Dioxobenzonorbornene
One of the earliest reported syntheses commences with 2,3-dioxobenzonorbornene.[4] This method involves a multi-step sequence that constructs the azepine ring through oxidative cleavage and subsequent cyclization.
Workflow Diagram: Synthesis from 2,3-Dioxobenzonorbornene
Caption: Synthetic pathway from 2,3-dioxobenzonorbornene.
Experimental Protocol:
-
Oxidative Cleavage: 2,3-Dioxobenzonorbornene is subjected to oxidative cleavage to yield cis-1,3-indandicarboxylic acid.[4]
-
Anhydride Formation: The resulting dicarboxylic acid is then treated to form the corresponding anhydride.[4]
-
Imide Formation: The anhydride is subsequently converted to the imide.[4]
-
Reduction: Finally, the imide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-.[4]
Synthesis from Benzonorbornadiene
A more contemporary and efficient approach utilizes benzonorbornadiene as the starting material. This route involves an oxidative cleavage followed by a reductive amination sequence.[7]
Workflow Diagram: Synthesis from Benzonorbornadiene
Caption: Synthetic pathway from benzonorbornadiene.
Experimental Protocol:
-
Dihydroxylation: Benzonorbornadiene undergoes osmium-mediated dihydroxylation to form a diol intermediate.[7]
-
Oxidative Cleavage: The diol is then cleaved with sodium periodate (NaIO₄) to yield a dialdehyde.[7]
-
Reductive Amination and Debenzylation: The dialdehyde is subjected to a reductive amination reaction, followed by debenzylation to give the final product. This sequence has been reported to achieve an overall yield of 64-73% in three operational steps.[7]
Synthesis from 2-Indanone
Another versatile strategy starts from 2-indanone and proceeds through a Mannich reaction.[8]
Workflow Diagram: Synthesis from 2-Indanone
Caption: Synthetic pathway from 2-indanone.
Experimental Protocol:
-
Mannich Reaction: 2-Indanone undergoes a Mannich reaction with paraformaldehyde and a suitable amine under acidic or alkaline conditions to generate an intermediate.[8]
-
Carbonyl Reduction: The carbonyl group of the intermediate is then reduced to a methylene group using a reducing agent such as triethylsilane.[8]
-
Debenzylation: A final debenzylation step, for instance, through palladium-catalyzed hydrogenation, yields the target compound.[8]
A similar strategy involves the conversion of an indanone to a cyanohydrin, which then undergoes hydrogenolysis, lactamization, and reduction.[9][10]
Pharmacological Profile and Mechanism of Action
The pharmacological interest in the 1,5-methano-1H-3-benzazepine scaffold is multifaceted, with activities reported at several key CNS receptors.
Opioid Receptor Activity
The initial investigations into this compound class were aimed at discovering novel analgesics. However, the parent compound, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, and its N-derivatives demonstrated a lack of analgesic activity in the mouse hot-plate assay and only weak antagonist activity in a tail-flick assay.[4] This is attributed to a suboptimal distance between the nitrogen atom and the aromatic ring for effective opioid receptor binding.[3]
Nicotinic Acetylcholine Receptor (nAChR) Agonism
A significant breakthrough in understanding the pharmacology of this scaffold was the discovery of its agonist activity at nicotinic acetylcholine receptors.[1] This was a crucial finding in the line of research that led to the development of Varenicline.[1] The parent compound is considered a key structural precursor to Varenicline, which acts as a partial agonist at the α4β2 nAChR subtype.[5] While specific binding affinity and efficacy data for the parent compound at various nAChR subtypes are not extensively published, its structural relationship to Varenicline strongly suggests interaction with these receptors.
Signaling Pathway Implication
Caption: Postulated nAChR signaling pathway.
Applications in Drug Development and Structure-Activity Relationships (SAR)
The rigid 1,5-methano-1H-3-benzazepine core has proven to be a highly valuable scaffold for the development of selective ligands for various CNS targets. The conformational constraint imposed by the methano bridge allows for a more defined presentation of pharmacophoric elements to the target receptor, often leading to increased potency and selectivity.
Varenicline and Smoking Cessation
The most prominent application of this chemical scaffold is in the development of Varenicline. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine serves as a key building block for this drug.[5] Varenicline's efficacy in smoking cessation stems from its partial agonism at the α4β2 nAChR, which is believed to be central to nicotine addiction.
Derivatives and Their Pharmacological Activities
The versatility of the 1,5-methano-1H-3-benzazepine core is further demonstrated by the diverse pharmacological activities of its derivatives.
-
Dopamine and Serotonin Receptor Ligands: The benzazepine skeleton can mimic the structure of amine neurotransmitters, enabling the design of ligands that selectively modulate dopaminergic and serotonergic receptors.[]
-
Enzyme Inhibition: The bifunctional nature of some derivatives allows for effective interaction with the active sites of enzymes like oxidoreductases and monoamine oxidases.[]
Conclusion
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has evolved from an initially unpromising analgesic candidate into a cornerstone scaffold in modern medicinal chemistry. Its rigid, tricyclic structure provides a unique platform for the design of potent and selective ligands for a range of CNS targets. The successful development of Varenicline stands as a testament to the therapeutic potential embedded within this molecular framework. The ongoing exploration of its derivatives continues to open new avenues for the discovery of novel therapeutics for neurological and psychiatric disorders. This guide has provided a detailed overview of its synthesis, properties, and pharmacological significance, offering a valuable resource for researchers in the field of drug discovery and development.
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